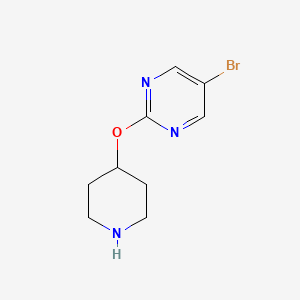

5-Bromo-2-(piperidin-4-yloxi)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a compound that is part of a broader class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. These derivatives have been extensively studied due to their wide range of applications in pharmaceutical and chemical fields, including their potential as antiviral, anticancer, and kinase inhibitor agents.

Synthesis Analysis

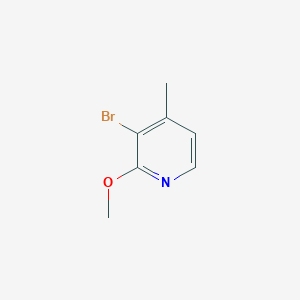

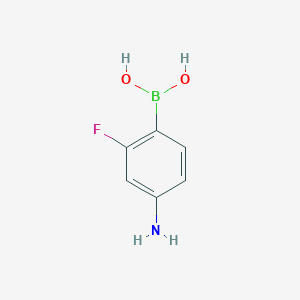

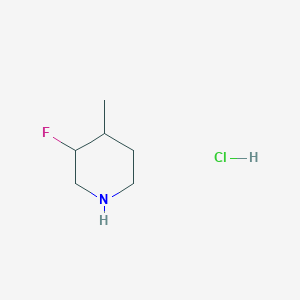

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or by cyclization to form the pyrimidine ring. These compounds can then undergo further reactions, such as alkylation with phosphonate groups, to yield regioisomers that can be separated and converted to free phosphonic acids . Additionally, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, has been described as starting from commercially available precursors and proceeding through telescoped steps to yield the desired product . This demonstrates the versatility and practicality of synthetic approaches in this chemical space.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those substituted with bromine, can be investigated using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, such as density functional theory (DFT), can be used to calculate molecular geometry, vibrational wavenumbers, and electronic properties . These studies are crucial for understanding the electronic distribution within the molecule, which is important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

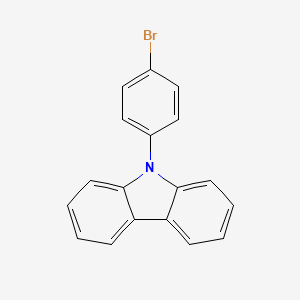

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, bromination of hydroxypyrimidines can lead to bromosubstituted derivatives, which can then react with nucleophiles such as piperidine to form piperidino derivatives . Suzuki cross-coupling reactions are another common method to modify pyrimidine rings, allowing the introduction of various substituents, such as heteroaryl groups, into the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a bromine atom can significantly alter the compound's reactivity and electronic properties. The presence of a piperidinyl group can also affect the compound's solubility, boiling point, and stability. Computational methods and molecular docking studies can provide insights into the binding orientation, affinity, and activity of these compounds when interacting with biological targets . Additionally, the thermodynamic properties of these molecules can be calculated to predict their behavior under different temperatures .

Aplicaciones Científicas De Investigación

Cromatografía

Finalmente, las propiedades químicas distintivas de este compuesto lo hacen adecuado para su uso en cromatografía como componente de la fase móvil o como agente de derivatización para mejorar la detección de analitos. Esta aplicación es esencial en la separación y análisis de mezclas complejas en diversos campos de la química.

Cada una de estas aplicaciones demuestra la versatilidad e importancia de la 5-Bromo-2-(piperidin-4-yloxi)pirimidina en la investigación científica y su potencial para contribuir a los avances en múltiples disciplinas .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-(piperidin-4-yloxy)pyrimidine was not found in the search results, it’s always important to handle chemical compounds with care. Standard safety measures include avoiding ingestion and inhalation, preventing contact with skin and eyes, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBAYAHFPQOLRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626667 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

792180-52-0 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)